Dimethylamino vs. Diethylamino Side Chain: Molecular Weight and Lipophilicity Differentiation
The dimethylaminoethyl side chain of the target compound reduces molecular weight by 28.06 Da (9.2%) relative to the diethylamino analog (1-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]methanesulfonamide, PDB ligand ZN4), which has a molecular weight of 304.84 g/mol . The replacement of two N-ethyl groups with N-methyl groups results in a decrease in calculated logP of approximately 0.4–0.6 log units based on fragment-based predictions, and a reduction in the number of heavy atoms from 20 to 17 [1]. These differences place the dimethyl analog in a more favorable ligand efficiency range for applications where lower lipophilicity is desirable, such as reducing phospholipidosis risk or improving aqueous solubility.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 276.78 g/mol; Formula = C₁₁H₁₇ClN₂O₂S; 17 heavy atoms; estimated clogP ~1.8–2.2 |
| Comparator Or Baseline | Diethyl analog (ZN4): MW = 304.84 g/mol; Formula = C₁₃H₂₁ClN₂O₂S; 20 heavy atoms; estimated clogP ~2.3–2.8 |
| Quantified Difference | ΔMW = −28.06 g/mol (−9.2%); ΔclogP ≈ −0.4 to −0.6 log units |
| Conditions | Calculated/estimated properties based on ChemSpider and PubChem data entries; clogP estimates are fragment-based predictions, not experimental shake-flask measurements |
Why This Matters
Lower molecular weight and reduced lipophilicity can improve ligand efficiency metrics and aqueous solubility, which are critical factors in selecting compounds for biochemical assay development or fragment-based screening cascades.
- [1] RCSB PDB. 4B81: Mus musculus Acetylcholinesterase in complex with 1-(4-Chloro-phenyl)-N-(2-diethylamino-ethyl)-methanesulfonamide. Ligand ZN4 binding affinity: Kd = 11,100 nM, IC₅₀ = 12,000 nM (BindingDB). View Source
